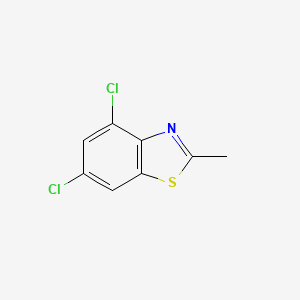![molecular formula C11H12FN3O B15068217 6'-Fluoro-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B15068217.png)
6'-Fluoro-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-Fluoro-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one is a complex organic compound featuring a spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Fluoro-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one typically involves multi-component reactions. One such method is the accelerated five-component spiro-pyrrolidine construction, which can be achieved in microdroplets and thin films. The deposition method and mild heating are crucial factors for product formation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of multi-component reactions and the use of microdroplets and thin films can be adapted for large-scale synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6’-Fluoro-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce various spirocyclic amines. Substitution reactions can introduce different functional groups, leading to a diverse array of spirocyclic compounds.
Applications De Recherche Scientifique
6’-Fluoro-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 6’-Fluoro-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[pyrrolidine-2,3’-oxindole]: This compound also features a spirocyclic structure and is synthesized through chiral phosphoric acid-catalyzed 1,3-dipolar cycloaddition.
Spiro-fused bicyclo[3,2,2] octatriene: This compound has a unique 3D molecular scaffolding structure and displays aggregation-induced emission activity.
Uniqueness
6’-Fluoro-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one is unique due to the presence of the fluorine atom and the specific arrangement of the spirocyclic structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other spirocyclic compounds.
Propriétés
Formule moléculaire |
C11H12FN3O |
|---|---|
Poids moléculaire |
221.23 g/mol |
Nom IUPAC |
6-fluorospiro[1,3-dihydroquinazoline-2,3'-pyrrolidine]-4-one |
InChI |
InChI=1S/C11H12FN3O/c12-7-1-2-9-8(5-7)10(16)15-11(14-9)3-4-13-6-11/h1-2,5,13-14H,3-4,6H2,(H,15,16) |
Clé InChI |
VWVRUIMLEDDHKU-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC12NC3=C(C=C(C=C3)F)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B15068139.png)

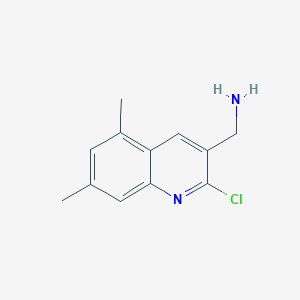
![2-Cyclopentyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B15068165.png)
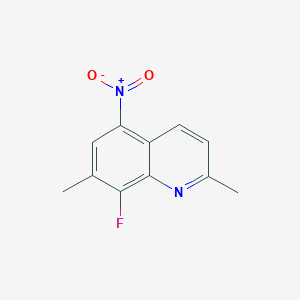



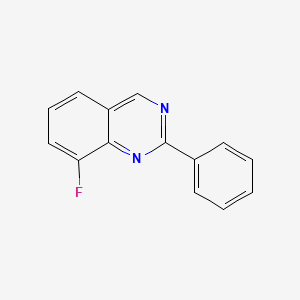
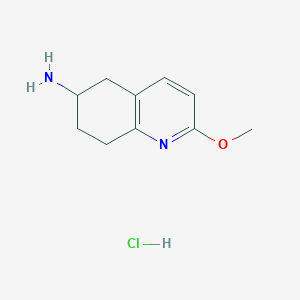
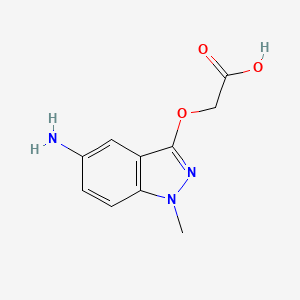
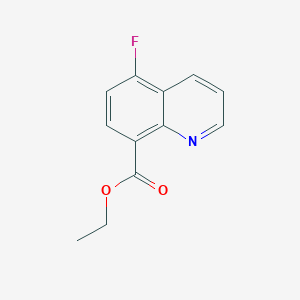
![6-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B15068219.png)
